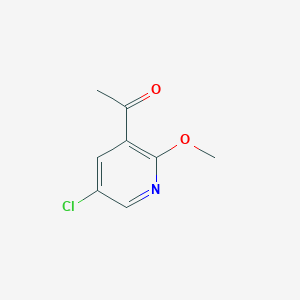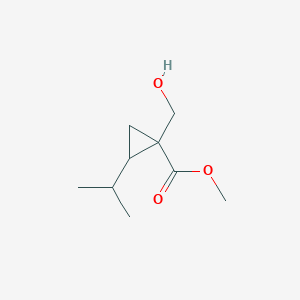
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylate.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-isopropylcyclopropane-1-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
Methyl 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is unique due to the combination of its hydroxymethyl and isopropyl groups, which provide a balance of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
Clé InChI |
CNCJOHKZDMRCIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC1(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
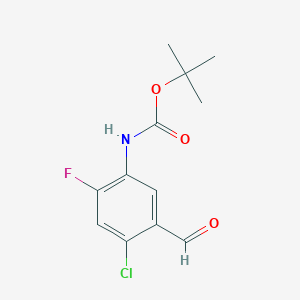
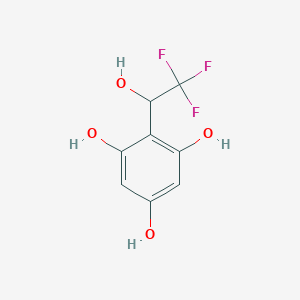
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
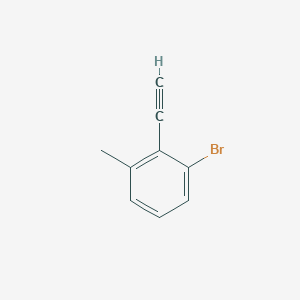
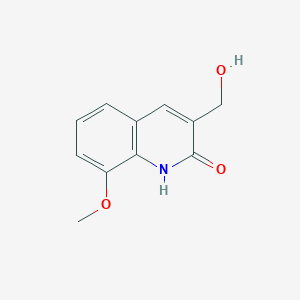
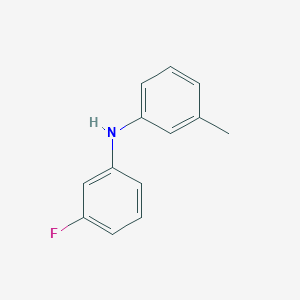
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
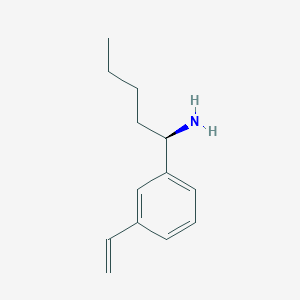
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
